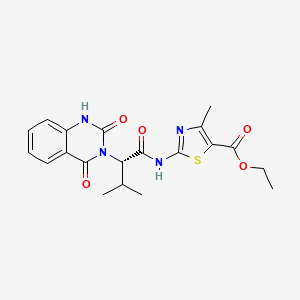

potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

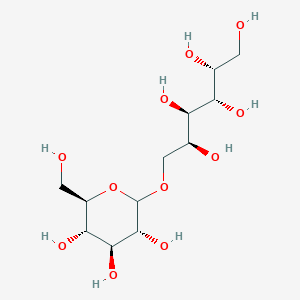

The compound is a complex organic molecule that contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a thiazolidine ring (a five-membered ring with three carbons, one nitrogen, and one sulfur), and a nitrophenyl group (a benzene ring with a nitro group attached) .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be characterized by the presence of the furan and thiazolidine rings, as well as the nitrophenyl group. The exact arrangement of these groups within the molecule would significantly influence its properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups within its structure. For example, the nitro group in the nitrophenyl portion of the molecule is often involved in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its size, shape, and the types and arrangement of its functional groups would influence properties like its solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Protection Against Kidney Aging

KYA1797K has been found to be superior to ICG-001 in protecting against kidney aging . It inhibits the β-catenin pathway, preserves mitochondrial homeostasis, represses cellular senescence, and retards age-related kidney fibrosis . It has been shown to have superior effects on protecting against kidney aging in D-gal-treated accelerated aging mice .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

KYA1797K has shown effectiveness in treating KRAS-mutated NSCLC . It effectively inhibits the Ras-ERK pathway in KRAS-mutant NSCLC cell lines, suppressing the growth and transformation of these cells and inducing apoptosis . It has also shown effectiveness in inhibiting Kras-driven tumorigenesis in the KrasLA2 mouse model .

Overcoming Resistance to EGFR Tyrosine Kinase Inhibitor

KYA1797K has been found to overcome the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer . This makes it a potential therapeutic strategy for KRAS-mutated NSCLC that is resistant to EGFR TKI .

Inhibition of Acute Leukemia

KYA1797K has potential application for acute leukemia with FLT3 mutation . It downregulates FLT3, N-RAS, MEK, ERK, ETS2, suggesting its potential as a small molecule therapy to target RAS in acute leukemia .

Wirkmechanismus

Target of Action

KYA1797K primarily targets the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and migration. The compound acts by destabilizing β-catenin, a key protein in the Wnt/β-catenin pathway .

Mode of Action

KYA1797K acts by directly binding to the regulatory domain of the G-protein signaling protein Axin . This binding enhances the activation of the Axin-GSK3β complex , which in turn destabilizes β-catenin . This destabilization leads to the degradation of β-catenin and Ras, another important protein involved in cell signaling .

Biochemical Pathways

The primary biochemical pathway affected by KYA1797K is the Wnt/β-catenin signaling pathway . By destabilizing β-catenin, KYA1797K inhibits this pathway, leading to a decrease in the transcription of Wnt/β-catenin target genes . This inhibition can suppress the stemness of cancer stem cells, as shown in colorectal cancer spheroids .

Result of Action

KYA1797K has been shown to have significant effects at the molecular and cellular levels. It can greatly inhibit the β-catenin pathway, preserve mitochondrial homeostasis, repress cellular senescence, and retard age-related kidney fibrosis . In cultured proximal tubular cells, KYA1797K shows a better effect on inhibiting cellular senescence and could better suppress mitochondrial dysfunction and ameliorate the fibrotic changes .

Action Environment

The action of KYA1797K can be influenced by various environmental factors. For instance, in a study involving D-galactose (D-gal)-induced accelerated aging mice, KYA1797K was found to have superior effects in protecting against kidney aging . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUNRLYHXGMOLG-WQRRWHLMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11KN2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)

![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B608334.png)

![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)

![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)

![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)